5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPULJYSCRINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 2-phenylpyrazolo[1,5-a]pyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is with a molecular weight of approximately 239.68 g/mol. The compound features a fused pyrazole structure that enhances its biological activity by providing a rigid framework conducive to interaction with biological targets.
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrazines typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may begin with the formation of a pyrazole ring followed by chlorination and subsequent coupling reactions to introduce the chlorobenzyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazolo derivatives, including 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .
Anticancer Properties
The fused pyrazole framework has been associated with anticancer activity. Compounds within this class have demonstrated inhibition of cancer cell proliferation through various mechanisms, including induction of apoptosis and disruption of cell cycle progression. Studies have indicated that certain derivatives can inhibit specific kinases involved in cancer signaling pathways .
Protein Kinase Inhibition
The ability to inhibit protein kinases is a crucial aspect of many therapeutic agents. Research into related pyrazolo compounds has revealed their potential as selective protein kinase inhibitors. This activity is particularly relevant in the context of cancer therapy and other diseases where dysregulated kinase activity plays a significant role .
Case Studies
- Antimicrobial Efficacy : A study evaluated several pyrazolo derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that some compounds exhibited substantial antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of pyrazolo derivatives on various cancer cell lines. The findings demonstrated that certain compounds significantly reduced cell viability, highlighting their potential as anticancer agents .
- Protein Kinase Inhibition : A focused library of analogs was synthesized based on the pyrazolo scaffold to explore their inhibitory effects on specific kinases associated with cancer progression. The study identified several promising candidates that showed low cytotoxicity alongside effective kinase inhibition .
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key differences between the target compound and analogs:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects : The 3-chlorobenzyl group in the target compound provides a balance between lipophilicity (logP ~3.0) and steric bulk, contrasting with fluorine’s electronegativity in fluorinated analogs (logP ~2.93) .
- Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones can act as masked forms of cysteine-reactive vinyl sulfones, enabling controlled release under physiological conditions .
Structural Insights from Crystallography
The SHELX software suite, widely used for small-molecule refinement, could resolve the target compound’s crystal structure to clarify substituent orientations and intermolecular interactions .
Biological Activity
5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is synthesized through the condensation of 3-chlorobenzyl chloride with 2-phenylpyrazolo[1,5-a]pyrazine in the presence of a base such as potassium carbonate, typically in dimethylformamide (DMF) at elevated temperatures. This synthetic route allows for the production of high yields and purity, making it suitable for further biological evaluation.
The biological activity of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and apoptosis. For instance, studies indicate that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways .
Anticancer Activity
Research has demonstrated that 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one exhibits significant anticancer properties. A notable study reported that derivatives of this compound selectively inhibited the growth of lung cancer cells (H322) with a mutated p53 gene. The compound induced apoptosis in a dose-dependent manner while showing minimal cytotoxicity towards normal endothelial cells (HUVECs), highlighting its potential as a targeted cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one may exhibit similar inhibitory effects on COX enzymes, thereby reducing inflammatory responses .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo derivatives revealed that 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one significantly inhibited the proliferation of H322 lung cancer cells at concentrations as low as 20 µM. The mechanism involved the induction of apoptosis, characterized by nuclear condensation and fragmentation observed through Hoechst staining assays .
Case Study 2: Selectivity Towards Cancer Cells
In a comparative analysis, the selectivity of this compound was evaluated against both cancerous and non-cancerous cell lines. Results indicated that while the compound effectively reduced viability in H322 cells, it did not exhibit cytotoxic effects on HUVECs at concentrations up to 40 µM. This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .
Data Summary
| Biological Activity | IC50 Value (µM) | Cell Line | Effect |
|---|---|---|---|
| Anticancer | 20 | H322 (Lung Cancer) | Induces apoptosis |
| Anti-inflammatory | TBD | TBD | Inhibits COX enzymes |
| Selectivity | >40 | HUVECs | Non-cytotoxic |
Q & A
What are the established synthetic routes for 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves condensation of substituted pyrazole precursors with benzyl halides or amines. For example:
- Microwave-assisted synthesis (80–120°C, 10–30 min) improves reaction efficiency and reduces side products compared to traditional reflux methods .
- Reflux in acetonitrile with iodides (e.g., KI) as catalysts achieves moderate yields (~57%) but requires column chromatography (ethyl acetate eluent) for purification .
- Solvent-free conditions under microwave irradiation minimize byproducts like dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, which form via intramolecular cyclization .
Key Considerations:
- Temperature control is critical to avoid decomposition of the chlorobenzyl group.
- Purification methods (e.g., silica gel chromatography vs. recrystallization) impact purity, with HPLC-MS recommended for verifying >95% purity .
How can crystallographic data resolve structural ambiguities in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Conformational analysis: The six-membered pyrazinone ring adopts a "screw-boat" conformation (deviation: 0.214–0.681 Å from planar), influencing steric interactions with biological targets .
- Intermolecular interactions: Weak C–H⋯O and C–H⋯π bonds stabilize crystal packing (R-factor: 0.041–0.115), critical for reproducibility in polymorph studies .
- Dihedral angles: Substituents like the 3-chlorobenzyl group introduce torsional strain (16.05–84.84°), affecting solubility and bioactivity .
Methodology:
- Use SHELX programs (e.g., SHELXL97) for refinement, ensuring data-to-parameter ratios >12:1 to reduce overfitting .
What experimental approaches validate the apoptotic activity of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one in lung cancer models?
Answer:
Basic assays:
- Caspase-3/7 activation: Quantified via fluorometric assays (e.g., Caspase-Glo®) in A549 cells, with EC₅₀ values <10 µM indicating potency .
- Annexin V/PI staining: Flow cytometry confirms apoptosis induction (e.g., 30–40% apoptotic cells at 24h) .
Advanced mechanistic studies:
- ROS elevation: DCFH-DA fluorescence assays show dose-dependent ROS generation, linked to integrin β4 upregulation .
- Western blotting: Confirms downregulation of anti-apoptotic proteins (e.g., Bcl-2) and cleavage of PARP .
Contradictions:
- Some analogs induce autophagy (LC3-II accumulation) alongside apoptosis, requiring dual-staining assays to differentiate .
How do structural modifications at the 3-chlorobenzyl position affect the compound’s pharmacokinetic profile?
Answer:
SAR findings:
- Electron-withdrawing groups (e.g., Cl at para/meta positions) enhance metabolic stability but reduce solubility (logP >3.5) .
- Cyclization liability: β-amidomethyl vinyl sulfone derivatives reversibly form inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones via aza-Michael reactions in physiological buffers, requiring HPLC-MS to monitor equilibrium .
Advanced PK studies:
- GSH adduct formation: Incubate with glutathione (100x excess) to assess covalent binding, a liability for prodrug design .
- Plasma stability assays: Use LC-MS/MS to quantify degradation half-life (>2h suggests suitability for in vivo studies) .
What strategies address discrepancies in reported mechanisms of action (e.g., apoptosis vs. autophagy)?
Answer:
Experimental design:
- Time-course assays: Autophagy markers (e.g., LC3-II) peak earlier (6–12h) than apoptosis markers (24h) .
- Inhibitor studies: Use 3-MA (autophagy inhibitor) or Z-VAD-FMK (apoptosis inhibitor) to dissect dominant pathways .
Data interpretation:
- Cross-talk analysis: p53 and mTOR pathways may regulate both processes; employ phospho-specific antibodies (e.g., p-mTOR) .
How can computational modeling guide the optimization of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Answer:
Advanced methods:
- Docking studies: Target integrin β4 (PDB: 4WKQ) to prioritize substituents with favorable binding energies (ΔG < -8 kcal/mol) .
- MD simulations: Simulate aqueous solubility by calculating solvation free energy; correlate with experimental logD values .
Validation:
- QSAR models: Use IC₅₀ data from A549/H322 cells to train models, focusing on descriptors like polar surface area and H-bond donors .
What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?
Answer:
Key issues:
- Low yields in cyclization steps (e.g., 21% yield in Negishi couplings) due to steric hindrance .
- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches .
Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
